4-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
“4-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a chemical compound . It is characterized by the presence of a fluorine atom and a pyridine in its structure . This compound is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound can be achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a fluorine atom and a pyridine . The presence of these elements in the structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex molecules containing trifluoromethylphenyl sulfonyl moieties, such as "4-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine," plays a significant role in the development of compounds with potential applications in various fields, including medicine and materials science. For example, the crystal structures of compounds related to the chemical have been analyzed, revealing insights into their molecular conformations and potential interactions. These compounds have shown activity against multidrug-resistant tuberculosis strains, highlighting their importance in medicinal chemistry (Souza et al., 2013).
Antimicrobial Activity
Compounds containing the trifluoromethylphenyl sulfonyl moiety have been investigated for their antimicrobial properties. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, starting with a similar sulfonyl moiety, have demonstrated antimicrobial activity, suggesting that derivatives of "this compound" could also possess such properties (Ammar et al., 2004).
Anticancer Activity
The design and synthesis of novel compounds with potential anticancer activity, incorporating sulfone moieties and related structures, are of significant interest in the field of oncology. For instance, certain 1,3,4-trisubstituted pyrrolidine derivatives, which share structural similarities with the chemical , have been explored for their potential as CCR5 receptor antagonists with implications in cancer treatment (Lynch et al., 2003).
Catalysis and Synthesis
The use of sulfone groups in catalysis and synthesis is well-documented, with such compounds facilitating the creation of complex molecular structures. The synthesis of novel 1,3,4-oxadiazolyl tetrahydropyridines, for example, showcases the utility of related compounds in developing new anticancer agents, underscoring the versatility and potential of "this compound" and its derivatives in synthetic chemistry (Redda & Gangapuram, 2007).
Material Science
In the realm of materials science, the synthesis of novel polymers and compounds containing pyridine and sulfone moieties, similar to the structure of "this compound," contributes to the development of materials with unique properties. These materials find applications in various high-tech fields due to their specialized chemical and physical characteristics (Liu et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the calcitonin gene-related peptide (cgrp) receptor . CGRP receptors are found in various tissues throughout the body, including the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura coupling reactions suggests it may be involved in carbon–carbon bond-forming reactions . These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Result of Action
Related compounds have been shown to have antiviral activity against h1n1, hsv-1, and cox-b3 . Additionally, compounds with similar structures have been used as CGRP receptor antagonists, which can help alleviate migraine-like headaches .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-3-1-5-16(11-13)26(23,24)22-10-2-4-15(12-22)25-14-6-8-21-9-7-14/h1,3,5-9,11,15H,2,4,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKNHCURCXSDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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